molecular formula C14H20BNO3 B2872565 6-(Propionyl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-22-7

6-(Propionyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B2872565
CAS No.: 2096339-22-7
M. Wt: 261.13
InChI Key: ACESLJCSCAXFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that features a boronic acid pinacol ester moiety attached to a pyridine ring substituted with a propionyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 6-(Propionyl)pyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (like our compound) is transferred from boron to palladium . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic group for the transmetalation process .

Pharmacokinetics

It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This is a critical step in many organic synthesis processes .

Action Environment

The action of this compound can be influenced by environmental factors such as the pH of the environment . As mentioned earlier, the rate of the reaction is considerably accelerated at physiological pH . Additionally, the electronics of the aryllithium used to form the boronate complex can also influence the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propionyl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The resulting boronic acid pinacol ester can be purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(Propionyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACESLJCSCAXFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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